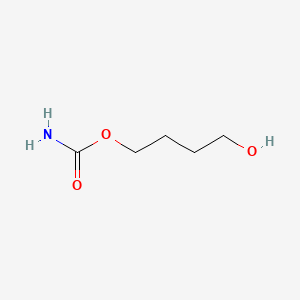
4-Hydroxybutyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl carbamate is an organic compound with the molecular formula C5H11NO3 It is a derivative of carbamic acid and contains a hydroxyl group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutylamine with carbonyl compounds such as carbon dioxide or phosgene. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of isocyanates, where 4-hydroxybutylamine reacts with an isocyanate to form the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl carbamate.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 4-Oxobutyl carbamate.
Reduction: 4-Hydroxybutylamine.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It is used in the production of polymers and coatings, where it imparts desirable properties such as flexibility and durability
Mechanism of Action
The mechanism of action of 4-hydroxybutyl carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and prodrugs. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
- 4-Hydroxybutyl acrylate
- 4-Hydroxybutylamine
- 4-Hydroxybutyl methacrylate
- 4-Hydroxybutyl acetate
Comparison: 4-Hydroxybutyl carbamate is unique due to the presence of both a hydroxyl group and a carbamate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 4-hydroxybutyl acrylate primarily undergoes polymerization reactions, while 4-hydroxybutylamine is more reactive in nucleophilic substitution reactions .
Properties
CAS No. |
84540-40-9 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-hydroxybutyl carbamate |
InChI |
InChI=1S/C5H11NO3/c6-5(8)9-4-2-1-3-7/h7H,1-4H2,(H2,6,8) |
InChI Key |
LMUUYCHNLMKVFR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















